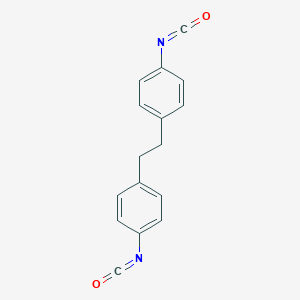

Dibenyldiisocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibenyldiisocyanate, also known as Methylene diphenyl diisocyanate (MDI), is an aromatic diisocyanate . It is available in three isomers: 2,2′-MDI, 2,4′-MDI, and 4,4′-MDI. The 4,4′ isomer is the most widely used and is also known as 4,4′-diphenylmethane diisocyanate . This isomer is also known as Pure MDI . MDI reacts with polyols in the manufacture of polyurethane .

Synthesis Analysis

A family of segmented polyurethane elastomers (SPUs) was synthesized using two isocyanates: the rigid 4,4-diphenylmethane diisocyanate (MDI) and the flexible 4,4-dibenzyl diisocyanate (DBDI), alone or as mixtures . A polyester soft segment polyethylene adipate of molar mass 2000gmol1 and a small molecule chain-extender diol, ethylene glycol, were used .

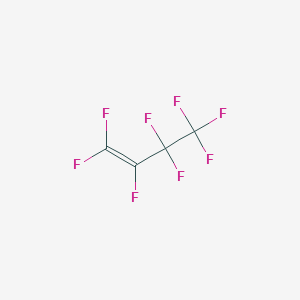

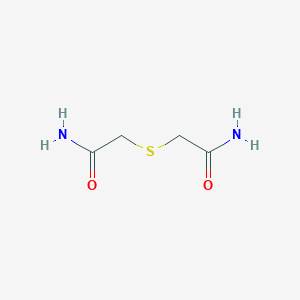

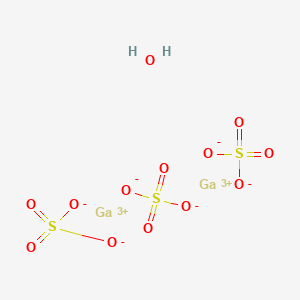

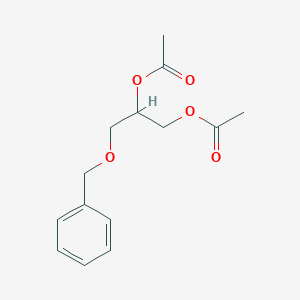

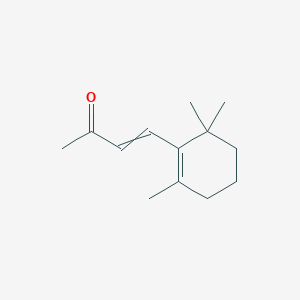

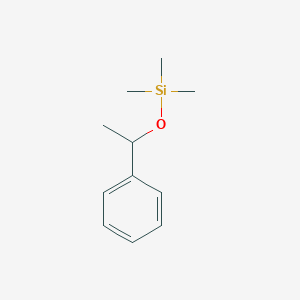

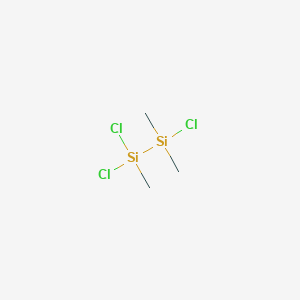

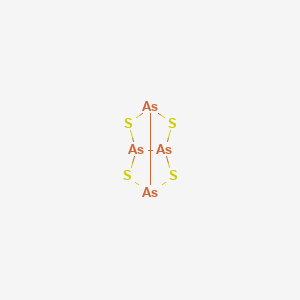

Molecular Structure Analysis

The molecular structure of Dibenyldiisocyanate is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .

Chemical Reactions Analysis

In the case of diisocyanates, the reactivity of the isocyanate (N=C=O, or NCO) functional group toward water and biological (macro)molecules and the resulting reaction products are key . Two different reaction mechanisms for this transformation are possible, namely “phosgenations first” and "step-wise phosgenations" .

Physical And Chemical Properties Analysis

Dibenyldiisocyanate has a molecular formula of C15H10N2O2 . It appears as a white or pale yellow solid with a density of 1.230 g/cm3 . It has a melting point of 40 °C (104 °F; 313 K) and a boiling point of 314 °C (597 °F; 587 K) . It reacts with water and has a vapor pressure of 0.000005 mmHg at 20 °C .

Safety And Hazards

Dibenyldiisocyanate is classified as a potential human carcinogen and is known to cause cancer in animals . It can cause irritation of skin and mucous membranes, chest tightness, and difficult breathing . The substance is also associated with several hazard statements including H315, H317, H319, H332, H334, H335, H351, H373 .

Eigenschaften

CAS-Nummer |

1034-24-8 |

|---|---|

Produktname |

Dibenyldiisocyanate |

Molekularformel |

C16H12N2O2 |

Molekulargewicht |

264.28 g/mol |

IUPAC-Name |

1-isocyanato-4-[2-(4-isocyanatophenyl)ethyl]benzene |

InChI |

InChI=1S/C16H12N2O2/c19-11-17-15-7-3-13(4-8-15)1-2-14-5-9-16(10-6-14)18-12-20/h3-10H,1-2H2 |

InChI-Schlüssel |

DISUAGIHWSSUGM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)N=C=O)N=C=O |

Kanonische SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)N=C=O)N=C=O |

Andere CAS-Nummern |

1034-24-8 |

Synonyme |

dibenyldiisocyanate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.